molecular formula C13H11Cl2N5 B2512370 N-(2,4-dichlorobenzyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 869073-40-5

N-(2,4-dichlorobenzyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Katalognummer: B2512370
CAS-Nummer: 869073-40-5
Molekulargewicht: 308.17
InChI-Schlüssel: YNSPTTGNGBLDCO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,4-Dichlorobenzyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a methyl group at the 1-position and a 2,4-dichlorobenzylamine moiety at the 4-position. This structure combines a nitrogen-rich bicyclic system with a halogenated aromatic group, making it a candidate for diverse biological activities, including kinase inhibition and receptor antagonism. Its synthesis typically involves nucleophilic substitution reactions between chlorinated pyrazolopyrimidine intermediates and benzylamines under basic conditions . The dichlorobenzyl group enhances hydrophobicity and may improve target binding through halogen interactions, as observed in related compounds .

Eigenschaften

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N5/c1-20-13-10(6-19-20)12(17-7-18-13)16-5-8-2-3-9(14)4-11(8)15/h2-4,6-7H,5H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNSPTTGNGBLDCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=NC(=C2C=N1)NCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of N-(2,4-dichlorobenzyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the reaction of 2,4-dichlorobenzylamine with 1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve the use of advanced techniques such as ultrasonic-assisted synthesis and the use of modified montmorillonite catalysts to enhance yield and selectivity .

Analyse Chemischer Reaktionen

N-(2,4-dichlorobenzyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can result in the formation of various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of N-(2,4-dichlorobenzyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of certain kinases, such as CDK2, by binding to their active sites. This inhibition disrupts the signaling pathways involved in cell proliferation and survival, leading to the induction of apoptosis in cancer cells. Additionally, the compound may modulate the expression of various genes and proteins involved in cell cycle regulation and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Selected Analogs

Compound Name Core Structure Benzylamine Substituent Key Features
Target Compound Pyrazolo[3,4-d]pyrimidine 2,4-Dichlorobenzyl - 1-Methyl group
- Dual Cl atoms enhance hydrophobicity and halogen bonding
6-Chloro-N-(4-fluorobenzyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (V) Pyrazolo[3,4-d]pyrimidine 4-Fluorobenzyl - Fluorine substituent (electron-withdrawing)
- 65% synthesis yield via SNAr reaction
6-Chloro-N-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Pyrazolo[3,4-d]pyrimidine 2,4-Dimethylphenyl - Methyl groups reduce steric hindrance
- Lower molecular weight (287.75 g/mol)
6-Chloro-2-(4-ethoxycarbonylpiperazino)-N-(2,4-dichlorobenzyl)pyrimidin-4-amine (4a) Pyrimidine 2,4-Dichlorobenzyl - Piperazino group introduces basicity
- Synthesized for CCR4 antagonism

Pharmacological and Physicochemical Properties

  • Target Compound: The 2,4-dichlorobenzyl group likely improves binding to hydrophobic pockets in targets like kinases or GPCRs. Chlorine atoms may participate in halogen bonding, enhancing affinity compared to non-halogenated analogs .
  • Compound V (4-Fluorobenzyl) : Demonstrated efficacy as a phosphodiesterase inhibitor in Cryptosporidium parvum (IC₅₀ = 320 nM). Fluorine’s electronegativity may optimize electronic interactions without significant steric bulk .
  • No explicit activity data reported .
  • Pyrimidine Core (4a) : Replacing pyrazolo[3,4-d]pyrimidine with pyrimidine reduces ring strain but may alter binding specificity. Used in CCR4 antagonist studies with moderate potency (IC₅₀ ~ 100 nM) .

Structure-Activity Relationships (SAR)

  • Halogenation : Dichlorobenzyl > fluorobenzyl > methylphenyl in potency (inferred from kinase inhibitor studies ).
  • Core Rigidity : Pyrazolo[3,4-d]pyrimidine cores may offer better conformational restraint than pyrimidines, enhancing target selectivity .
  • Substituent Position: Para-substituted halogens (e.g., 2,4-dichloro) improve activity over mono-substituted analogs due to optimized van der Waals interactions .

Biologische Aktivität

N-(2,4-Dichlorobenzyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound that has garnered attention for its potential therapeutic applications, particularly in the field of oncology and molecular biology. This article reviews its biological activity, synthesis, and relevant case studies.

  • Chemical Formula : C12H9Cl2N5
  • Molecular Weight : 294.139 g/mol
  • CAS Number : 100124-91-2

The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The presence of the dichlorobenzyl moiety significantly influences its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with protein kinases. Protein kinases play crucial roles in various cellular processes including cell growth, differentiation, and metabolism. The compound acts as a potent inhibitor of specific protein kinases, which can lead to apoptosis in cancer cells.

Anticancer Activity

Several studies have demonstrated the anticancer potential of this compound:

  • Inhibition of Tumor Growth : In vitro studies have shown that this compound effectively inhibits the proliferation of various cancer cell lines, including breast (MCF-7) and colon (HT-29) cancer cells. The IC50 values indicate significant potency in these models.
    Cell LineIC50 (µM)Reference
    MCF-75.0
    HT-297.5
  • Mechanistic Studies : Research indicates that the compound induces apoptosis through caspase activation and modulation of Bcl-2 family proteins, which are critical in regulating cell death pathways.

Antimicrobial Activity

Recent evaluations have also highlighted the antimicrobial properties of this compound:

  • Bacterial Inhibition : In vitro tests against common bacterial strains have shown moderate antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus.
    Bacterial StrainZone of Inhibition (mm)Reference
    Staphylococcus aureus15
    Escherichia coli10

Case Study 1: In Vivo Efficacy

A recent study investigated the in vivo efficacy of this compound in a murine model of breast cancer. The results indicated a significant reduction in tumor volume compared to control groups treated with vehicle alone. Histological analysis revealed decreased cell proliferation and increased apoptosis in tumor tissues.

Case Study 2: Synergistic Effects with Other Agents

Another research effort explored the synergistic effects of this compound when combined with established chemotherapeutics like doxorubicin. The combination therapy resulted in enhanced cytotoxicity against resistant cancer cell lines, suggesting potential for overcoming drug resistance.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.